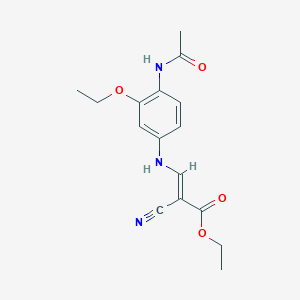

Ethyl 3-((4-acetamido-3-ethoxyphenyl)amino)-2-cyanoacrylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 3-((4-acetamido-3-ethoxyphenyl)amino)-2-cyanoacrylate is a synthetic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes an ethyl ester, an acetamido group, and a cyanoacrylate moiety.

Métodos De Preparación

The synthesis of Ethyl 3-((4-acetamido-3-ethoxyphenyl)amino)-2-cyanoacrylate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

Formation of the acetamido group: This step involves the acetylation of an amine group on the aromatic ring.

Introduction of the ethoxy group: This can be achieved through an etherification reaction.

Formation of the cyanoacrylate moiety: This step involves the reaction of a cyanoacrylate precursor with the intermediate compound formed in the previous steps.

Industrial production methods for this compound would likely involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts, controlled temperatures, and specific solvents.

Análisis De Reacciones Químicas

Ethyl 3-((4-acetamido-3-ethoxyphenyl)amino)-2-cyanoacrylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration.

Aplicaciones Científicas De Investigación

Ethyl 3-((4-acetamido-3-ethoxyphenyl)amino)-2-cyanoacrylate has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may be used in the study of enzyme interactions and protein binding due to its unique structure.

Industry: It can be used in the production of adhesives, coatings, and other materials due to its cyanoacrylate moiety.

Mecanismo De Acción

The mechanism of action of Ethyl 3-((4-acetamido-3-ethoxyphenyl)amino)-2-cyanoacrylate involves its interaction with specific molecular targets. The cyanoacrylate moiety can form strong bonds with nucleophilic groups in proteins and enzymes, potentially inhibiting their activity. The acetamido group can also participate in hydrogen bonding, further stabilizing the interaction with the target molecules.

Comparación Con Compuestos Similares

Ethyl 3-((4-acetamido-3-ethoxyphenyl)amino)-2-cyanoacrylate can be compared with other similar compounds, such as:

- Benzyl (2R,3E)-2-cyano-4-[(4-acetamido-3-ethoxyphenyl)amino]but-3-enoate

- Benzyl (2S,3E)-2-cyano-4-[(4-acetamido-3-ethoxyphenyl)amino]but-3-enoate

These compounds share similar structural features but differ in their specific functional groups and stereochemistry, which can affect their reactivity and applications.

Actividad Biológica

Ethyl 3-((4-acetamido-3-ethoxyphenyl)amino)-2-cyanoacrylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicine and biochemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Composition:

- IUPAC Name: Ethyl (E)-3-(4-acetamido-3-ethoxyanilino)-2-cyanoprop-2-enoate

- Molecular Formula: C16H19N3O4

- CAS Number: 848133-74-4

The compound features a cyanoacrylate moiety, which is known for its adhesive properties, alongside an acetamido group that may enhance biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with nucleophilic sites on proteins and enzymes. The cyanoacrylate group can form covalent bonds with these sites, potentially leading to inhibition of enzymatic activity. The acetamido group may also facilitate hydrogen bonding, enhancing the stability of the interaction with target molecules.

Antibacterial Properties

Research has demonstrated that cyanoacrylate compounds exhibit varying degrees of antibacterial activity. A study focused on the polymerization reaction of cyanoacrylates found significant antibacterial effects against gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The active polymerization process was crucial for enhancing these effects, as it increased the inhibitory halos around bacterial colonies in vitro .

| Bacteria Tested | Inhibitory Effect | Notes |

|---|---|---|

| Staphylococcus aureus | Present | Enhanced by polymerization |

| Streptococcus pneumoniae | Present | Enhanced by polymerization |

| Escherichia coli | Limited | No effect without active polymerization |

| Pseudomonas aeruginosa | None | Resistant to cyanoacrylate effects |

Cytotoxicity Studies

Cytotoxicity assessments have shown that unpolymerized forms of cyanoacrylates can exhibit significant cytotoxic effects on various cell lines. In studies involving fibroblasts and macrophages, the cytotoxicity was evaluated using flow cytometry and Alamar Blue assays. The results indicated that while unpolymerized cyanoacrylates were highly toxic, polymerized forms demonstrated reduced cytotoxicity and better biocompatibility over time .

Case Studies

- Tissue Adhesive Applications : In surgical applications, cyanoacrylates have been used as tissue adhesives. Their ability to bond tissues rapidly while exhibiting minimal cytotoxicity post-polymerization makes them valuable in clinical settings. A study highlighted that while some cyanoacrylates caused inflammation and macrophage responses initially, these effects diminished after polymerization .

- Wound Healing : Another study investigated the use of cyanoacrylate adhesives in wound healing models. It was found that these adhesives not only provided mechanical support but also contributed to a favorable healing environment by minimizing bacterial contamination during the healing process .

Propiedades

IUPAC Name |

ethyl (E)-3-(4-acetamido-3-ethoxyanilino)-2-cyanoprop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O4/c1-4-22-15-8-13(6-7-14(15)19-11(3)20)18-10-12(9-17)16(21)23-5-2/h6-8,10,18H,4-5H2,1-3H3,(H,19,20)/b12-10+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STFJATKWKPLWME-ZRDIBKRKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)NC=C(C#N)C(=O)OCC)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=CC(=C1)N/C=C(\C#N)/C(=O)OCC)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.